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Compound of Interest

Compound Name: PX-866-170H

Cat. No.: B593762

These application notes provide a detailed overview of preclinical studies investigating the
combination of PX-866-170H (sonolisib), a potent phosphoinositide 3-kinase (PI3K) inhibitor,
with radiotherapy. The provided protocols and data are intended for researchers, scientists, and
drug development professionals working on novel cancer therapeutics.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical mediator of cell
proliferation, survival, and motility, and its aberrant activation is a common feature in many
human cancers.[1][2] PX-866, a semi-synthetic viridin and an irreversible inhibitor of Class |
PI13K, has demonstrated significant antitumor activity in various preclinical models.[3] As a
wortmannin analog, PX-866 exhibits improved metabolic stability and reduced toxicity.[3][4]
Preclinical evidence suggests that PX-866 can enhance the antitumor effects of radiotherapy,
offering a promising combination strategy to improve treatment outcomes.[1][5] This document
summarizes the key findings and experimental methodologies from these combination studies.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the
combination of PX-866 and radiotherapy.

Table 1: In Vivo Antitumor Activity of PX-866 in Combination with Radiotherapy in OvCar-3
Human Ovarian Cancer Xenografts
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Note: Specific quantitative values for tumor volume and growth inhibition in the combination
arm were not detailed in the available literature, which only states that PX-866 "increased the
antitumor activity of... radiation treatment against OvCar-3 xenografts."[5]

Table 2: In Vivo Antitumor Activity of Single-Agent PX-866 in Various Xenograft Models

Xenograft Response
Cancer Type PX-866 Dose TIC (%)*
Model Category
us7
Glioblastoma Not specified 16 Antitumor
(subcutaneous)
] ] ) - Increased
Glioblastoma U87 (intracranial)  Not specified - ) )
median survival
) B Upto 1.2 log cell ]
Ovarian Cancer OvCar-3 Not specified il Antitumor
i
- Up to 1.2 log cell )
Lung Cancer A-549 Not specified Antitumor

kill

*T/C (%) refers to the relative growth of treated tumors compared to control tumors. AT/C <
35% is considered significant antitumor activity.[3] Data for intracranial model is presented as
survival increase.[4]
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The combination of PX-866 and radiotherapy targets the PI3K/Akt pathway to enhance tumor
cell killing. PX-866 inhibits PI3K, which in turn prevents the phosphorylation and activation of
Akt. This inhibition of a key survival pathway is thought to sensitize cancer cells to the DNA-
damaging effects of ionizing radiation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
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